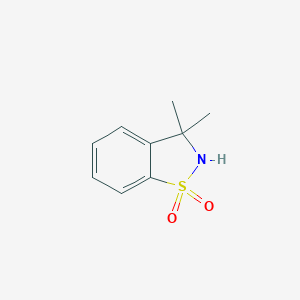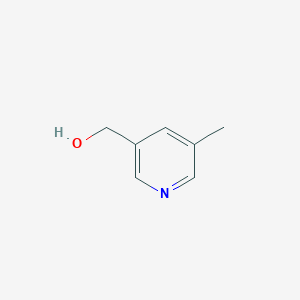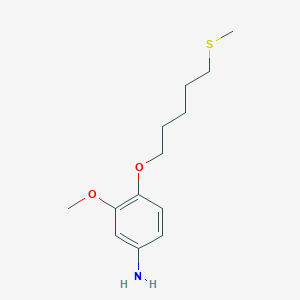
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a synthetic organic compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with a 2-bromoethyl group and a 3-bromo-2-naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- typically involves the reaction of 3-bromo-2-naphthylamine with 2-bromoethyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Types of Reactions:
Substitution Reactions: Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed:
Substitution: Azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Oxidized naphthyl derivatives.
Reduction: Reduced ethyl and naphthyl derivatives.
Applications De Recherche Scientifique
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and leading to various biological effects. The bromine atoms in the structure may facilitate binding to target proteins through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
- Urea, 3-(2-chloroethyl)-1-(3-chloro-2-naphthyl)-
- Urea, 3-(2-iodoethyl)-1-(3-iodo-2-naphthyl)-
- Urea, 3-(2-fluoroethyl)-1-(3-fluoro-2-naphthyl)-
Comparison:
- Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs.
- The bromine-substituted compound may exhibit different biological activities and chemical reactivity due to the distinct electronic and steric effects of bromine compared to other halogens.
Propriétés
Numéro CAS |
102434-19-5 |
|---|---|
Formule moléculaire |
C13H12Br2N2O |
Poids moléculaire |
372.05 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H12Br2N2O/c14-5-6-16-13(18)17-12-8-10-4-2-1-3-9(10)7-11(12)15/h1-4,7-8H,5-6H2,(H2,16,17,18) |
Clé InChI |
KKRWNOZAVONGKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
| 102434-19-5 | |
Synonymes |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B25312.png)







